2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
The compound 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex molecule featuring a bicyclic tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 6-Isopropyl group: Enhances lipophilicity, likely influencing membrane permeability and pharmacokinetics.
- 3-Carboxamide moiety: Provides hydrogen-bonding capacity, critical for receptor interactions.
- Hydrochloride salt: Improves solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S2.ClH/c1-12(2)24-9-7-15-16(11-24)29-20(18(15)19(22)26)23-17(25)8-10-30(27,28)14-5-3-13(21)4-6-14;/h3-6,12H,7-11H2,1-2H3,(H2,22,26)(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTIVXHWFGBUFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a complex structure characterized by a thieno[2,3-c]pyridine core and a sulfonamide moiety. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity. The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Salmonella typhi | Moderate to Strong |
| Similar Sulfonamide Derivatives | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been documented for related compounds. For example, sulfonamide derivatives have shown strong inhibitory activity against urease with IC50 values indicating effective dose ranges for therapeutic applications.
| Enzyme | Compound | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Various Sulfonamide Derivatives | Varies (e.g., 0.63 ± 0.001 µM) |
| Urease | 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl... | High Activity |
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Compounds may act as competitive inhibitors by mimicking substrate structures.
- Protein Binding : Studies using bovine serum albumin (BSA) suggest that binding interactions can enhance pharmacokinetic profiles and bioavailability.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or metabolic pathways may contribute to observed antibacterial effects.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized sulfonamide derivatives against multiple strains. The results indicated that certain compounds exhibited significant inhibition of bacterial growth, particularly in resistant strains.
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory potential of related compounds. The findings demonstrated a strong correlation between structural features and enzyme inhibition efficiency.
Comparison with Similar Compounds
Structural Analog: 2-Amino-3-Benzoylthiophenes ()
investigates 2-amino-3-benzoylthiophenes, which share a thiophene-derived scaffold but differ in substitution patterns. Key comparisons include:
Functional Implications :
- The target compound lacks the 2-amino group critical for allosteric enhancement in 2-amino-3-benzoylthiophenes . This suggests it may act primarily as a competitive antagonist rather than an allosteric modulator.
- The 4-chlorophenylsulfonyl group in the target compound mirrors the optimal 3-(trifluoromethyl)phenyl substitution in PD 81,723, which maximizes receptor binding affinity .
Structural Analog: 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl Analog ()
The compound 2-(2-(4-Chlorophenoxy)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride () shares the same bicyclic core and isopropyl group but differs in substituents:
Functional Implications :
- The sulfonyl group in the target compound likely enhances receptor binding compared to the phenoxy group due to stronger electron-withdrawing effects and hydrogen-bonding capacity.
Data Table: Structural and Functional Comparison
| Parameter | Target Compound | 2-Amino-3-Benzoylthiophenes | Phenoxyacetamido Analog |
|---|---|---|---|
| Core Structure | Tetrahydrothieno[2,3-c]pyridine | Thiophene | Tetrahydrothieno[2,3-c]pyridine |
| Key Substituent | 4-Chlorophenylsulfonyl propanamido | 3-Benzoyl, 4-alkyl | 4-Chlorophenoxyacetamido |
| Receptor Activity | Inferred competitive antagonism | Dual allosteric/competitive | Not specified |
| Electron Effects | Strongly electron-withdrawing (sulfonyl) | Moderate (benzoyl) | Mild (phenoxy) |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can yield be optimized?
The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key steps include:
- Sulfonylation : Reacting 4-chlorophenylsulfonyl chloride with propanamide precursors under controlled anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions.
- Cyclization : Using catalysts like p-toluenesulfonic acid in refluxing toluene to form the tetrahydrothieno-pyridine core .
- Yield Optimization : Apply Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, a central composite design can identify interactions between parameters, reducing trial-and-error efforts .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of:
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98%).
- Spectroscopy : ^1H/^13C NMR to confirm substituent positions (e.g., sulfonyl and isopropyl groups). Compare chemical shifts with analogous compounds (e.g., 4-methoxyphenylsulfonyl derivatives) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 554.12).
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s biological targets?
- Molecular Docking : Use software like AutoDock Vina to screen against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms). Validate with binding free energy calculations (MM-GBSA).
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify potential interactions with enzymes or receptors .
- Dynamics Simulations : Run 100-ns MD simulations to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates robust binding) .
Q. How can contradictory data in pharmacological studies (e.g., variable IC50 values) be resolved?
- Source Analysis : Check assay conditions (e.g., buffer pH, cell line viability). For instance, sulfonamide activity is pH-dependent due to protonation states .
- Meta-Regression : Pool data from multiple studies and adjust for covariates (e.g., incubation time, compound batch purity). Use tools like RevMan for heterogeneity testing .
- Orthogonal Assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What methodologies are recommended for studying the compound’s metabolic stability?
- In Vitro Models : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Monitor major metabolites (e.g., sulfone oxidation products).
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess isoform-specific interactions .
- In Silico Tools : Employ ADMET predictors like SwissADME to estimate metabolic hotspots (e.g., sulfonamide group susceptibility to glucuronidation) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to minimize variability?
- Logarithmic Spacing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–10 µM) to capture full sigmoidal curves.
- Replicates : Use n ≥ 3 biological replicates with technical duplicates. Apply ANOVA to distinguish biological vs. technical variance .
- Control Normalization : Include vehicle controls and reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?
- Multivariate Regression : Relate substituent properties (e.g., Hammett σ, logP) to activity using PLS or LASSO regression.
- Cluster Analysis : Group analogs by similarity in substituent patterns (e.g., hierarchical clustering of sulfonamide derivatives) .
- QSAR Validation : Use leave-one-out cross-validation to ensure model robustness (R² > 0.7, Q² > 0.5) .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy of sulfonamides.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., toluene, DCM).
- Waste Disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
